molecular formula C8H13NS B053015 1-(2,5-Dimethylthien-3-yl)ethanamine CAS No. 120350-37-0

1-(2,5-Dimethylthien-3-yl)ethanamine

Cat. No.: B053015
CAS No.: 120350-37-0
M. Wt: 155.26 g/mol
InChI Key: FCVVALGYYCPMEM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthien-3-yl)ethanamine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . It is a derivative of thiophene, characterized by the presence of a thienyl group substituted with two methyl groups at positions 2 and 5, and an ethanamine group at position 3. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1-(2,5-Dimethylthien-3-yl)ethanamine typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(2,5-Dimethylthien-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthien-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate protein-protein interactions and enzyme activities .

Comparison with Similar Compounds

1-(2,5-Dimethylthien-3-yl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVVALGYYCPMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394296
Record name 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120350-37-0
Record name 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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